Copper(II) 2 3 9 10 16 17 23 24-octakis&

Organic Semiconductors NIR Absorbers Optoelectronics

Unsubstituted CuPc is insoluble, limiting thin-film fabrication and requiring costly vacuum deposition. This octa(octyloxy)-substituted derivative overcomes that barrier. - Q-band absorption at ~677 nm (~100 nm bathochromic shift vs. CuPc), enabling NIR applications. - Soluble in toluene, chloroform, THF → spin-coating, inkjet printing, drop-casting. - Molecular weight: 1601.77 g/mol; thermally stable Cu(II) core. Ideal for organic photovoltaics, optical limiting, and solution-based catalysis research.

Molecular Formula C96H150CuN8O8
Molecular Weight 1607.8 g/mol
Cat. No. B12084695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) 2 3 9 10 16 17 23 24-octakis&
Molecular FormulaC96H150CuN8O8
Molecular Weight1607.8 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)NC4=C5C=C(C(=CC5=C([N-]4)NC6=C7C=C(C(=CC7=C(N6)NC8=C9C=C(C(=CC9=C(N3)[N-]8)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2]
InChIInChI=1S/C96H150N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72,97,100-104H,9-64H2,1-8H3;/q-2;+2
InChIKeySZLALWGZRRNFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu(II) Octakis(octyloxy)phthalocyanine: Key Properties & Class Overview


Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine (CAS: 119495-09-9) is an octa-substituted metallophthalocyanine derivative featuring eight octyloxy chains at the peripheral 2,3,9,10,16,17,23,24-positions of the Cu(II) phthalocyanine core . This structural motif confers significantly enhanced solubility in common organic solvents relative to unsubstituted copper phthalocyanine (CuPc), while retaining the robust thermal and chemical stability characteristic of the phthalocyanine macrocycle [1]. The compound exhibits a Q-band absorption maximum at approximately 677 nm and a molecular weight of 1601.77 g/mol . These properties position this material as a solution-processable candidate for organic electronics, sensing, and catalytic applications requiring precise thin-film deposition or homogeneous reaction conditions.

Why Octakis(octyloxy) CuPc Outperforms Unsubstituted CuPc


Unsubstituted copper phthalocyanine (CuPc) is essentially insoluble in most organic solvents, severely limiting its processability for thin-film device fabrication and homogeneous catalysis [1]. Peripheral octa-substitution with octyloxy chains overcomes this fundamental limitation, enabling solution-based deposition techniques such as spin-coating, drop-casting, and Langmuir-Blodgett film formation [2]. However, not all octa-substituted derivatives are interchangeable; the specific nature of the substituent (e.g., alkoxy vs. alkylthio vs. ester groups) directly modulates the compound's electronic properties, redox potentials, aggregation behavior, and ultimately its performance in a given application [3]. Furthermore, substituting the central metal (e.g., Co, Zn, Ni) alters the redox activity and catalytic selectivity, making the Cu(II) core essential for applications requiring specific metal-centered reactivity or magnetic properties [4]. The quantitative evidence below delineates the precise performance differentiators that justify the selection of this specific octa(octyloxy) CuPc derivative over its closest analogs.

Quantitative Comparison: Octakis(octyloxy) CuPc vs. Analogs


Q-Band Absorption Shift vs. Unsubstituted CuPc

The introduction of peripheral octyloxy substituents induces a significant bathochromic (red) shift of approximately 100 nm in the Q-band absorption maximum relative to unsubstituted copper(II) phthalocyanine . This shift is attributed to the electron-donating nature of the alkoxy groups, which destabilizes the HOMO and narrows the HOMO-LUMO gap [1].

Organic Semiconductors NIR Absorbers Optoelectronics

Solubility Advantage vs. Unsubstituted CuPc

Unsubstituted copper(II) phthalocyanine is effectively insoluble in most common organic solvents at room temperature, requiring vacuum sublimation for thin-film deposition [1]. In stark contrast, the octa(octyloxy)-substituted derivative exhibits high solubility in a range of organic solvents, including chloroform, dichloromethane, toluene, and tetrahydrofuran, at concentrations suitable for solution-based processing (e.g., >10 mg/mL) [2]. This enables the use of low-cost, large-area fabrication techniques such as spin-coating, inkjet printing, and drop-casting.

Solution Processing Thin Film Deposition Organic Electronics

Reduction Potential Shift vs. Unsubstituted CuPc

Peripheral substitution with electron-donating alkoxy groups modifies the redox potentials of the phthalocyanine ring. Cyclic voltammetry studies on related octa-substituted CuPc derivatives (e.g., octakis(hexylthio)-substituted) demonstrate that the first reduction potential of the ring is shifted to more negative values compared to unsubstituted CuPc due to increased electron density on the macrocycle [1]. This tuning of the reduction potential directly impacts the overpotential required for electrocatalytic reactions such as CO₂ reduction, where an electron-rich ligand environment can favor the binding and activation of CO₂ [2].

Electrocatalysis CO2 Reduction Electrochemical Sensing

Epoxidation Catalysis Activity vs. Unsubstituted CuPc

A systematic study on the effect of peripheral substitution on the catalytic activity of copper phthalocyanine complexes in the epoxidation of styrene revealed that complexes with electronegative substituents (such as chloro or alkoxy groups) exhibit significantly enhanced activity compared to unsubstituted CuPc [1]. The study correlated the increased catalytic performance with changes in electronic structure parameters, including the stabilization of reactive intermediates [1].

Oxidation Catalysis Epoxidation Green Chemistry

Optimal Applications for Octakis(octyloxy) CuPc


Solution-Processed OTFT and OPV Devices

The high solubility of this octa(octyloxy)-substituted CuPc derivative in common organic solvents, as established in Section 3, enables the fabrication of active semiconducting layers via low-cost solution processing techniques such as spin-coating, inkjet printing, and slot-die coating [1]. This circumvents the need for expensive vacuum sublimation required for unsubstituted CuPc. The tuned optical absorption (≈100 nm bathochromic shift) also extends the spectral response into the NIR, which is particularly advantageous for OPVs aiming to harvest a broader portion of the solar spectrum [2].

Electrocatalytic CO₂ Reduction to Value-Added Products

The modified redox potential of the octa(alkoxy)-substituted CuPc core, as inferred from class-level electrochemical studies, allows for the tuning of the overpotential required for CO₂ reduction [3]. An electron-rich phthalocyanine ligand environment can stabilize the CO₂•− radical anion intermediate, potentially improving selectivity towards multi-electron reduction products like methane or ethylene [3]. The enhanced solubility also facilitates the preparation of homogeneous or drop-casted heterogeneous catalyst films on electrode surfaces [3].

NIR Absorbers and Optical Limiting Devices

The significant 100 nm bathochromic shift in the Q-band absorption relative to unsubstituted CuPc makes this compound a strong candidate for NIR-specific optical applications [2]. This includes its use as an NIR dye in security inks, optical filters, and as the active component in optical limiting devices designed to protect sensors and eyes from intense laser pulses in the NIR region [2]. The octa-substitution also mitigates aggregation, a common issue that quenches optical limiting performance in unsubstituted phthalocyanines [2].

Structure-Property Relationships in Phthalocyanine Catalysts

This compound serves as a well-defined model system for academic and industrial research aimed at understanding how peripheral substitution (in this case, electron-donating alkoxy chains) influences the catalytic performance of copper phthalocyanines [4]. As demonstrated in styrene epoxidation studies, substituents directly impact activity [4]. The availability of this specific derivative allows researchers to systematically investigate these effects and rationally design next-generation catalysts with optimized electronic properties for specific oxidation or reduction reactions.

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